[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
[6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the quinoline moiety. Key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the quinoline moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final assembly: The final product is obtained through condensation reactions, often under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In the medical field, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Benzimidazoles: These compounds exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer effects.
Imidazole derivatives: These compounds are known for their antimicrobial and anticancer potential.
Uniqueness
What sets [6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its unique combination of a pyrazolo[3,4-b]pyridine core with a quinoline moiety. This structural uniqueness provides it with distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H26N4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H26N4O2/c1-16-7-12-23-19(14-16)6-5-13-30(23)26(31)21-15-22(18-8-10-20(32-4)11-9-18)27-25-24(21)17(2)28-29(25)3/h7-12,14-15H,5-6,13H2,1-4H3 |
InChI Key |
SLXMXYQITSANGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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